molecular formula C24H24F3N5O B11323508 2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B11323508
M. Wt: 455.5 g/mol
InChI Key: OMIDJAPPDDYUPN-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a piperazine ring, a trifluoromethyl group, and a benzoyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling Step: The final step involves coupling the substituted pyrimidine with 4-methylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.

    Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Gefitinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.

Uniqueness

2-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring provides flexibility in binding to various targets.

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-3-9-20(10-4-16)30-21-15-22(29-17(2)28-21)31-11-13-32(14-12-31)23(33)18-5-7-19(8-6-18)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,28,29,30)

InChI Key

OMIDJAPPDDYUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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